molecular formula C6H9NS B15344472 5-Propylthiazole CAS No. 52414-82-1

5-Propylthiazole

Cat. No.: B15344472
CAS No.: 52414-82-1
M. Wt: 127.21 g/mol
InChI Key: RGPMCMYHWAEMSM-UHFFFAOYSA-N
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Description

5-Propylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antiviral, antifungal, and insecticidal properties . The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Propylthiazole can be synthesized through several methods. One common approach involves the reaction of α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea in ethanol. The mixture is refluxed for three hours, followed by evaporation of the excess solvent to yield a yellow solid, which is then recrystallized from ethanol . This method provides a yield of approximately 71.3%, with a melting point of 165–166°C.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Propylthiazole undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Mechanism of Action

The mechanism of action of 5-Propylthiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity, allowing it to form stable complexes with enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 5-Propylthiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

52414-82-1

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

5-propyl-1,3-thiazole

InChI

InChI=1S/C6H9NS/c1-2-3-6-4-7-5-8-6/h4-5H,2-3H2,1H3

InChI Key

RGPMCMYHWAEMSM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=CS1

Origin of Product

United States

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